molecular formula C18H14N4O3 B4768849 10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione

10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B4768849
M. Wt: 334.3 g/mol
InChI Key: XDVNNSQCKORYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione is a useful research compound. Its molecular formula is C18H14N4O3 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.10659032 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactivity of Functional Vinyl Polymers : A study by Kondo, Fujita, and Takemoto (1973) in "Macromolecular Chemistry and Physics" explored the synthesis of functional vinyl monomers containing the 10-isoalloxazinyl residue, which is closely related to the structure of 10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione. This research has implications for the development of polymers with specific functional properties (Kondo, Fujita, & Takemoto, 1973).

  • Disposable pH Sensor Development : Hegarty et al. (2018) in the "Microchemical Journal" described the development of an inexpensive and disposable screen-printed sensor for monitoring pH, based on a flavin derivative related to this compound. This demonstrates the potential application of such compounds in the development of novel sensing technologies (Hegarty et al., 2018).

  • Photophysics of Flavin Compounds : Sikorska et al. (2005) in "Chemical Physics" explored the photochemistry and photophysics of isoalloxazines, which include structures similar to this compound. Understanding the photophysics of these compounds is crucial for their potential application in photodynamic therapy and as photosensitizers (Sikorska et al., 2005).

  • Spectroscopic Characterization for Photonic Applications : Shirdel et al. (2007) in "Chemical Physics" characterized a phenothiazine–phenylene–isoalloxazine dyad, which includes a compound structurally related to this compound. The study focused on absorption, emission spectroscopy, and photostability, which is relevant for applications in photonics and optoelectronics (Shirdel et al., 2007).

  • Investigation of Flavins as Antimalarials : Halladay (1990) investigated the antimalarial activity of flavins, which are closely related to the compound . This research contributes to the understanding of potential medical applications of such compounds in the treatment of malaria (Halladay, 1990).

Properties

IUPAC Name

10-(2-phenoxyethyl)benzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17-15-16(20-18(24)21-17)22(14-9-5-4-8-13(14)19-15)10-11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVNNSQCKORYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C4C2=NC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
Reactant of Route 2
Reactant of Route 2
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
Reactant of Route 3
Reactant of Route 3
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
Reactant of Route 4
Reactant of Route 4
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
Reactant of Route 5
Reactant of Route 5
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
Reactant of Route 6
Reactant of Route 6
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.